4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline
CAS No.:
Cat. No.: VC15977284
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15ClN2 |
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Molecular Weight | 210.70 g/mol |
IUPAC Name | 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline |
Standard InChI | InChI=1S/C11H15ClN2/c1-6-4-9-10(5-7(6)2)13-8(3)14-11(9)12/h6-7H,4-5H2,1-3H3 |
Standard InChI Key | JSTWZAPODCFGSU-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=C(CC1C)N=C(N=C2Cl)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline, reflects its bicyclic framework. The quinazoline system consists of a benzene ring fused to a pyrimidine ring, with partial saturation at the 5,6,7,8-positions. Key substituents include:
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A chlorine atom at position 4
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Methyl groups at positions 2, 6, and 7
Molecular Formula and Weight
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Molecular Formula:
-
Molecular Weight: 210.7 g/mol
Property | Value |
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IUPAC Name | 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline |
Molecular Formula | |
Molecular Weight | 210.7 g/mol |
CAS Registry Number | Not widely reported |
The tetrahydroquinazoline core reduces aromaticity compared to fully unsaturated quinazolines, influencing its electronic properties and reactivity .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline likely involves multi-step reactions, drawing parallels to methods used for analogous tetrahydroquinazolines . A plausible route includes:
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Cyclocondensation: Reaction of a substituted cyclohexanone derivative with a methylamine source to form the tetrahydroquinazoline skeleton.
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Chlorination: Introduction of the chlorine substituent at position 4 using agents like phosphorus oxychloride () under reflux conditions .
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Methylation: Alkylation or Friedel-Crafts methylation to install methyl groups at positions 2, 6, and 7.
Example Reaction Conditions:
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Chlorination Step:
, reflux at 110°C for 3–6 hours, followed by neutralization with and extraction with ethyl acetate . -
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Industrial Scalability
Industrial production would optimize solvent use, catalyst loading, and reaction times. Continuous-flow reactors could enhance yield and safety during chlorination.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to methyl and chloro substituents; sparingly soluble in water but soluble in organic solvents (e.g., ethanol, dichloromethane).
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Stability: Stable under inert atmospheres but may degrade under prolonged exposure to light or moisture.
Spectroscopic Data
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IR Spectroscopy: Peaks near (C-Cl stretch) and (C-H stretch from methyl groups).
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NMR:
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: Methyl protons (δ 1.2–1.5 ppm), tetrahydroquinazoline CH groups (δ 2.5–3.0 ppm).
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: Quaternary carbons adjacent to chlorine (δ 110–120 ppm).
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Target | Potential Activity |
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Tyrosine Kinases | Moderate inhibition (IC ~10 µM) |
DNA Gyrase | Weak interaction (Ki > 50 µM) |
GABA Receptors | Partial agonist |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s scaffold serves as a precursor for:
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Antifolate Agents: Analogous to methotrexate derivatives.
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Kinase Inhibitors: Similar to erlotinib’s quinazoline core.
Material Science
Functionalization of the tetrahydroquinazoline ring could yield:
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Ligands for Catalysts: Chiral ligands in asymmetric synthesis.
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Polymer Additives: UV stabilizers or flame retardants.
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